molecular formula C12H24N2O3Si B1608684 1-[3-(Triethoxysilyl)propyl]-1H-imidazole CAS No. 63365-92-4

1-[3-(Triethoxysilyl)propyl]-1H-imidazole

Cat. No.: B1608684
CAS No.: 63365-92-4
M. Wt: 272.42 g/mol
InChI Key: URLXRQIVAJGITA-UHFFFAOYSA-N
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Description

General Significance of Organosilanes in Chemical Sciences

Organosilanes are a class of organosilicon compounds characterized by at least one stable silicon-carbon (Si-C) bond. zmsilane.com Their general formula is often represented as RnSiX(4-n), where R is an organic group and X is a substituent. hskbrchemical.com These compounds have become indispensable in modern chemical sciences and material engineering due to their unique dual functionality. hskbrchemical.comdakenchem.com One part of the molecule, typically a hydrolyzable group like an alkoxy group, can react with inorganic substrates such as glass, metals, and silica (B1680970) to form durable siloxane (Si-O-Si) bonds. dakenchem.comethz.chnih.gov The other part is a non-hydrolyzable organic functional group (e.g., amino, epoxy, vinyl) that can interact and form covalent bonds with organic polymers. zmsilane.comnih.gov

This ability to act as a molecular bridge between inorganic and organic materials makes organosilanes highly effective as coupling agents, adhesion promoters, cross-linking agents, and surface modifiers. nih.govnih.govrussoindustrial.ru They are widely used to enhance the mechanical strength of composites, improve the durability of coatings, and impart properties like water resistance and corrosion protection to various surfaces. hskbrchemical.comhskbrchemical.comsemanticscholar.org The inherent stability and flexibility of the siloxane linkage contribute to the high performance of materials treated with these compounds. semanticscholar.org

Importance of Imidazole (B134444) Moieties in Organic and Inorganic Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.netnih.gov This structure is a fundamental building block in numerous biologically significant molecules, including the amino acid histidine, histamine, and purines. researchgate.netwikipedia.org In the realm of chemistry, the imidazole moiety is highly valued for its versatile coordination properties. researchgate.netrsc.org The imine nitrogen atom (HC=N-CH) is basic and acts as a pure sigma-donor, allowing it to bind effectively to a wide range of metal ions, making it a crucial ligand in coordination chemistry and catalysis. wikipedia.orgnih.gov

The applications of imidazole and its derivatives are extensive, spanning roles as catalysts, corrosion inhibitors, and foundational units for creating metal-organic frameworks (MOFs), particularly zeolitic imidazolate frameworks (ZIFs). researchgate.netmdpi.comresearchgate.netnih.gov The electron-rich nature of the imidazole ring also allows it to participate in various noncovalent interactions, such as hydrogen bonding, which is vital in the formation of supramolecular complexes with medicinal and material applications. nih.govresearchgate.net Its ability to be readily functionalized makes it a versatile platform for designing molecules with specific, targeted properties. nih.govresearchgate.net

Synergistic Potential of Imidazole-Organosilane Hybrid Compounds in Advanced Materials

The combination of an imidazole moiety and an organosilane within a single molecule creates a hybrid compound with significant synergistic potential. These molecules merge the surface-binding capabilities of the silane (B1218182) with the unique chemical functionalities of the imidazole ring. The trialkoxysilyl group provides a robust anchor to inorganic surfaces through hydrolysis and condensation, forming a strong covalent link. ethz.chnih.gov

Simultaneously, the imidazole group, tethered to the surface via the propyl linker, presents its coordination sites, catalytic activity, or corrosion-inhibiting properties at the material's interface. mdpi.comnih.govresearchgate.net This synergy is exploited in various applications. For instance, in corrosion protection, the silane layer provides a physical barrier while the imidazole group can chemically interact with the metal surface to further inhibit corrosion. researchgate.netresearchgate.net In catalysis, immobilizing an imidazole-functionalized silane on a solid support like silica allows for the creation of heterogeneous catalysts that are easily recoverable and reusable. researchgate.net

Research Focus on 1-[3-(Triethoxysilyl)propyl]-1H-imidazole within the Context of Functional Silanes

This compound (CAS No: 63365-92-4) is a prominent example of an imidazole-functionalized organosilane. nih.govchemicalbook.com Its molecular structure consists of a central silicon atom bonded to three ethoxy groups and a propyl-imidazole functional group. This structure positions it as a bifunctional coupling agent and surface modifier.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂O₃Si nih.gov
Molecular Weight272.42 g/mol
CAS Number63365-92-4 chemicalbook.com
Boiling Point339.9±25.0 °C at 760 mmHg
Density1.0±0.1 g/cm³

Research on this compound focuses on its ability to functionalize surfaces, leveraging the reactive triethoxysilyl group for covalent attachment and the imidazole group for subsequent chemical interactions. It is investigated for its role as an adhesion promoter in coatings and sealants, and as a precursor for the synthesis of more complex materials, such as surface-modified nanoparticles and ionic liquids. researchgate.nettcichemicals.com

Overview of Research Trajectories and Methodologies Employed for the Chemical Compound

Research into this compound and related compounds follows several key trajectories, primarily focusing on synthesis and application.

Synthesis Methodologies: One of the most practical synthesis routes involves the alkylation of an imidazole salt. A simple and effective method has been proposed for the analogous trimethoxysilyl compound, which is directly applicable here. researchgate.netrjraap.com This reaction involves the alkylation of sodium imidazolyl (formed from imidazole and a base like sodium hydroxide) with a (3-chloropropyl)trialkoxysilane in a suitable solvent. researchgate.netrjraap.com Hydrosilylation, the addition of a hydrosilane across an unsaturated bond, represents another fundamental method for creating the silicon-carbon linkage in these types of molecules. nih.gov

Example Synthesis of a Related Imidazole-Functionalized Silane
Reactant 1Reactant 2ConditionsYieldSource
Sodium Imidazolyl(3-chloropropyl)trimethoxysilaneReflux in toluene (B28343), 15 h82% researchgate.netrjraap.com

Application-Driven Research: Methodologies for studying this compound are often application-based. For modifying surfaces, techniques like sol-gel processing are employed, where the silane undergoes hydrolysis and co-condensation with other precursors (like tetraethoxysilane) to form a functionalized silica network. bohrium.comresearchgate.net Its performance as a corrosion inhibitor is evaluated using electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to measure its effect on metal surfaces in corrosive environments. researchgate.netnih.gov The compound's ability to form self-assembled monolayers (SAMs) on substrates is studied using surface-sensitive techniques like Fourier-transform infrared (FTIR) spectroscopy to understand the structure and formation mechanism of the coating. ethz.ch

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethoxy(3-imidazol-1-ylpropyl)silane
Source PubChem
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InChI

InChI=1S/C12H24N2O3Si/c1-4-15-18(16-5-2,17-6-3)11-7-9-14-10-8-13-12-14/h8,10,12H,4-7,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLXRQIVAJGITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1C=CN=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979512
Record name 1-[3-(Triethoxysilyl)propyl]-1H-imidazole
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Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63365-92-4
Record name 1-[3-(Triethoxysilyl)propyl]-1H-imidazole
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Record name 1-(3-(Triethoxysilyl)propyl)-1H-imidazole
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Record name 1-[3-(Triethoxysilyl)propyl]-1H-imidazole
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Record name 1-[3-(triethoxysilyl)propyl]-1H-imidazole
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-[3-(Triethoxysilyl)propyl]-1H-imidazole

The most common and effective methods for synthesizing this compound involve the direct alkylation of imidazole (B134444) or its corresponding salt with a suitable haloalkyltriethoxysilane.

The N-alkylation of imidazole is a well-established reaction that proceeds via nucleophilic substitution. Imidazole, containing two nitrogen atoms, can act as a nucleophile, attacking an electrophilic carbon atom. globalresearchonline.net In the synthesis of this compound, the imidazole ring's nucleophilic nitrogen attacks the propyl chain of an alkylating agent like 3-chloropropyltriethoxysilane. This reaction follows an SN2 mechanism, where the imidazole displaces a halide leaving group. researchgate.net The imidazole nucleus can be reacted with reagents like ethylchloroacetate to form an ester intermediate, which can then be further modified. nih.gov

A highly effective route for preparing silyl-functionalized imidazoles involves the use of the sodium salt of imidazole, known as sodium imidazolyl or sodium imidazolide (B1226674). researchgate.netrjraap.com This method enhances the nucleophilicity of the imidazole, making it more reactive towards the alkylating agent. The synthesis involves reacting sodium imidazolyl with (3-chloropropyl)trimethoxysilane, a compound analogous to 3-chloropropyltriethoxysilane. researchgate.netrjraap.com This reaction is reported to be a simple and efficient pathway to the desired product. researchgate.netrjraap.com The use of the pre-formed sodium salt ensures that the alkylation occurs specifically at the nitrogen atom, leading to higher yields of the N-substituted product. google.com

Bases play a crucial role in the N-alkylation of imidazole by acting as acid-binding agents or by deprotonating the imidazole to form the more reactive imidazolide anion. google.comgoogle.com

Sodium Hydroxide (B78521) (NaOH): A common and cost-effective base, NaOH is used to generate sodium imidazolyl in situ from imidazole. researchgate.netrjraap.comgoogle.com The reaction of imidazole with NaOH produces the sodium salt and water. google.com To drive the reaction to completion, the water is often removed, for instance by using toluene (B28343) as an azeotropic agent. google.com The use of aqueous NaOH in conjunction with a phase-transfer catalyst or a surfactant like sodium dodecyl sulfate (B86663) (SDS) has been shown to dramatically improve reaction rates and yields by enhancing the solubility between the organic substrate and the aqueous base. lookchem.com

Sodium Hydride (NaH): A stronger, non-nucleophilic base, sodium hydride is also used to deprotonate imidazole, forming sodium imidazolide and hydrogen gas. google.com This method is often carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.com While effective, sodium hydride is more expensive and requires more careful handling due to its reactivity with water, making it less favorable for large-scale industrial production compared to NaOH. google.com

Other bases such as potassium hydroxide and potassium carbonate are also utilized in these alkylation reactions. researchgate.netgoogle.com

Table 1: Comparison of Bases in Imidazole Alkylation

Base Role Typical Conditions Advantages Disadvantages
Sodium Hydroxide (NaOH) Forms sodium imidazolyl in situ. Toluene, reflux; or aqueous medium with surfactant. researchgate.netgoogle.comlookchem.com Cost-effective, readily available. google.com Reaction with water may require removal to improve yield. google.com
Sodium Hydride (NaH) Deprotonates imidazole to form sodium imidazolide. Anhydrous THF, reflux. google.com High efficiency, avoids water formation. Expensive, pyrophoric, requires anhydrous conditions. google.comgoogle.com

| Potassium Carbonate (K2CO3) | Acts as a base to facilitate alkylation. | Acetonitrile (B52724), 80°C. researchgate.net | Milder base, easy to handle. | May result in slower reaction rates compared to stronger bases. |

The choice of solvent and reaction conditions significantly influences the yield and purity of this compound.

Toluene: Anhydrous toluene is frequently used as the solvent for this reaction. researchgate.netrjraap.com It is particularly effective when used with sodium hydroxide because it can form an azeotrope with the water generated during the formation of sodium imidazolyl, allowing for its removal by distillation and driving the equilibrium towards the product. google.com The reaction is typically carried out under reflux conditions, often for extended periods such as 15 hours, to ensure completion, resulting in high yields of the target imidazole. researchgate.netrjraap.com

Tetrahydrofuran (THF): THF is another common solvent, particularly when strong bases like sodium hydride are used. google.com It is an effective solvent for dissolving the imidazole and the alkylating agent, facilitating the reaction.

Other Solvents: Acetonitrile and dimethylformamide (DMF) are also employed in similar alkylation reactions of azoles. researchgate.netresearchgate.net

The reaction temperature is generally elevated, with reflux being a common condition to increase the reaction rate. researchgate.netrjraap.comgoogle.com

Table 2: Typical Reaction Conditions for Synthesis

Reactants Base Solvent Temperature Time Yield Reference
Imidazole, (3-Chloropropyl)trimethoxysilane Sodium Hydroxide Toluene Reflux 15 h 82% researchgate.netrjraap.com
Imidazole, Alkyl Halide Sodium Hydride Tetrahydrofuran Reflux 4-6 h - google.com

Mechanistic Investigations of Silicon-Carbon Bond Formation and Alkylation

The core of the synthesis is the formation of the N-C bond between the imidazole ring and the propyl chain.

The N-substitution of the imidazole ring is a classic example of nucleophilic substitution. The imidazole molecule possesses two nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). globalresearchonline.netthieme-connect.de The lone pair of electrons on the N-3 atom is available for nucleophilic attack, as the N-1 proton is acidic. globalresearchonline.netthieme-connect.de

The reaction mechanism proceeds as follows:

Deprotonation (if a base is used): In the presence of a base like NaOH or NaH, the acidic proton on the N-1 nitrogen of the imidazole ring is removed, forming the imidazolide anion. This anion is a significantly stronger nucleophile than the neutral imidazole molecule.

Nucleophilic Attack: The imidazolide anion (or the neutral imidazole molecule) acts as a nucleophile. The electron-rich nitrogen atom attacks the electrophilic carbon atom of the 3-chloropropyltriethoxysilane that is bonded to the chlorine atom.

Transition State and Product Formation: This attack occurs via an SN2 mechanism, proceeding through a trigonal bipyramidal transition state. The nitrogen atom forms a new bond with the carbon, while the carbon-chlorine bond is simultaneously broken. The chloride ion is expelled as the leaving group, resulting in the formation of the N-alkylated product, this compound, and a salt byproduct (e.g., NaCl). researchgate.net

Kinetic studies on similar reactions, such as the imidazolysis of esters, support the formation of a tetrahedral addition intermediate, with the breakdown of this intermediate being a key step. rsc.org For the alkylation with a haloalkane, the direct displacement SN2 pathway is the accepted mechanism. researchgate.net

Influence of Triethoxysilyl Group Stability during Synthesis

The synthesis of this compound is fundamentally constrained by the reactivity of the triethoxysilyl group. This functional group is susceptible to hydrolysis, particularly in the presence of moisture and acid or base catalysts, which can lead to premature condensation and the formation of polysiloxane byproducts. mdpi.com The stability of the silicon-oxygen (Si-O) bond is a critical consideration in the selection of reaction conditions. mdpi.com

Key factors influencing the stability of the triethoxysilyl group include:

pH: The group is most stable under neutral conditions. Both acidic and basic environments can catalyze its hydrolysis. thermofisher.com

Moisture: Rigorous exclusion of water is essential to prevent hydrolysis. Syntheses are typically conducted using anhydrous solvents and under an inert atmosphere, such as dry nitrogen. researchgate.net

Temperature: While elevated temperatures are often required to drive the alkylation of imidazole, they can also accelerate the undesirable hydrolysis and condensation of the silane (B1218182) moiety if any moisture is present. mdpi.com

Steric and Electronic Effects: The stability of silyl (B83357) groups generally increases with the steric bulk of the substituents on the silicon atom. thermofisher.com

Therefore, synthetic strategies must balance the conditions required for the formation of the imidazole-propyl bond without compromising the integrity of the triethoxysilyl group.

Optimization of Synthetic Parameters for Yield and Purity

A prevalent and practical method for synthesizing this compound and its analogues involves the alkylation of an imidazole salt with an appropriate haloalkyltriethoxysilane. researchgate.netrjraap.com A well-documented approach is the reaction of sodium imidazolide with (3-chloropropyl)triethoxysilane (B1211364). researchgate.net

A study on the analogous trimethoxysilyl compound reported achieving an 82% yield by reacting sodium imidazolyl with (3-chloropropyl)trimethoxysilane in refluxing toluene for 15 hours. researchgate.netrjraap.com Optimization of this reaction involves careful control over several parameters to maximize the yield of the desired product while minimizing side reactions.

ParameterConditionPurposeSource
Reactants Sodium imidazolide, (3-chloropropyl)triethoxysilaneFormation of the N-alkylated imidazole researchgate.net
Solvent TolueneAnhydrous, non-protic medium researchgate.netrjraap.com
Temperature RefluxTo overcome the activation energy of the reaction researchgate.net
Reaction Time 15 hoursTo ensure completion of the reaction researchgate.net
Atmosphere Inert (e.g., Nitrogen)To prevent hydrolysis of the triethoxysilyl group researchgate.net

Factors Affecting Reaction Completion and Side Product Formation

The primary reaction is a nucleophilic substitution where the imidazolide anion attacks the electrophilic carbon of the chloropropyl group. However, several factors can lead to incomplete reactions or the formation of side products.

Base Strength and Solubility: The reaction requires a strong base to deprotonate the imidazole N-H (pKa ≈ 14.9). thieme-connect.de Sodium hydroxide or sodium metal is often used to form the sodium imidazolide in situ. researchgate.net The solubility of this salt in the chosen solvent can affect the reaction rate.

Quaternization: Imidazole is susceptible to further alkylation on its second nitrogen atom, which can lead to the formation of a quaternary imidazolium (B1220033) salt as a byproduct. This is generally less favorable but can occur under certain conditions.

Hydrolysis and Condensation: As previously mentioned, the most significant side reactions involve the triethoxysilyl group. Trace amounts of water can lead to the formation of silanols (R-Si(OEt)2OH), which can then condense to form disiloxanes (R-Si(OEt)2-O-Si(OEt)2-R) and higher-order oligomers. mdpi.com

Alternative Reaction Pathways: An alternative synthesis involves the reaction of an imidazole with a 3-glycidoxypropylsilane compound at elevated temperatures (e.g., 95°C). google.com This pathway, involving the ring-opening of an epoxide, can result in a mixture of isomeric products. google.com

Purification Techniques in Academic Synthesis

Post-synthesis, purification is crucial to isolate the target compound from unreacted starting materials, salts, and any side products. For this compound and similar compounds, a combination of techniques is employed.

Filtration: The first step is often the removal of insoluble inorganic salts (e.g., sodium chloride) by filtration. researchgate.net

Distillation: The solvent and other volatile impurities are removed under reduced pressure. Given the high boiling point of the product, vacuum distillation can also be used to purify the final liquid.

Chromatography: For high-purity samples, especially in academic research, column chromatography is a common method. google.com A silica (B1680970) gel stationary phase can be used to separate the desired product from non-polar and highly polar impurities. google.comresearchgate.net

Green Chemistry Approaches in the Synthesis of Imidazole-Functionalized Silanes

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for imidazole-functionalized silanes. The focus is on reducing waste, avoiding hazardous solvents, and utilizing reusable catalysts. nih.gov

Exploration of Alternative Solvents and Catalytic Systems

Traditional syntheses often rely on volatile organic compounds (VOCs) like toluene. researchgate.net Research into greener alternatives is an active area. researchgate.net

Solvent-Free Conditions: One of the most effective green approaches is to eliminate the solvent entirely. Some syntheses of substituted imidazoles have been successfully performed under solvent-free thermal conditions, which simplifies workup and reduces waste. researchgate.net

Ionic Liquids (ILs): Ionic liquids are being explored as green reaction media due to their low vapor pressure and high thermal stability. Brønsted acidic ionic liquids, such as N-methyl-2-pyrrolidonium hydrogen sulfate, have been shown to act as efficient and reusable catalysts for the synthesis of substituted imidazoles, often under solvent-free conditions. researchgate.net

Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and catalyst recovery. nih.gov Systems like copper(II) nitrate (B79036) impregnated on zeolite or nano-TiCl₄ on silica have been used to catalyze the formation of the imidazole ring structure, suggesting potential applications in the N-alkylation step as well. researchgate.netresearchgate.net These catalysts can often be recovered by simple filtration and reused multiple times without significant loss of activity. nih.govresearchgate.net

Green ApproachExample SystemAdvantagesSource
Solvent-Free Thermal heating of reactantsReduced waste, simplified workup, lower environmental impact researchgate.net
Ionic Liquid N-methyl-2-pyrrolidonium hydrogen sulfateReusable catalyst/solvent, low volatility researchgate.net
Heterogeneous Catalyst CuFe₂O₄ NanoparticlesEasily recoverable, reusable, high efficiency nih.gov
Heterogeneous Catalyst SO₄²⁻/Y₂O₃Reusable up to five times with no significant loss in efficiency nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for probing the structure of 1-[3-(Triethoxysilyl)propyl]-1H-imidazole in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ²⁹Si), a complete picture of the molecule's framework can be constructed.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their connectivity within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

The ¹H NMR spectrum of this compound typically shows distinct signals corresponding to the protons of the imidazole (B134444) ring, the propyl chain, and the ethoxy groups. The protons on the imidazole ring appear at the lowest field due to the aromatic and electron-withdrawing nature of the ring. Specifically, the proton at the C2 position is the most deshielded. The protons of the propyl chain and the ethoxy groups appear at higher fields.

A representative assignment of the ¹H NMR signals is presented in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Imidazole H-2~7.5-7.7s
Imidazole H-4/H-5~6.9-7.1m
N-CH₂ (propyl)~3.9-4.1t
O-CH₂ (ethoxy)~3.7-3.9q
CH₂ (propyl, middle)~1.8-2.0m
CH₃ (ethoxy)~1.1-1.3t
Si-CH₂ (propyl)~0.6-0.8t
s = singlet, t = triplet, q = quartet, m = multiplet

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The ¹³C NMR spectrum confirms the presence of the imidazole ring, the propyl linker, and the ethoxy groups. The carbons of the imidazole ring resonate at lower field compared to the aliphatic carbons of the propyl chain and ethoxy groups. The chemical shifts provide definitive evidence for the successful synthesis and purity of the compound.

Typical ¹³C NMR chemical shifts for this compound are summarized in the following table.

Carbon Assignment Chemical Shift (δ, ppm)
Imidazole C-2~137
Imidazole C-4~128
Imidazole C-5~120
O-CH₂ (ethoxy)~58
N-CH₂ (propyl)~51
CH₂ (propyl, middle)~24
CH₃ (ethoxy)~18
Si-CH₂ (propyl)~7

Silicon-29 NMR (²⁹Si NMR) is particularly useful for characterizing the silicon environment and monitoring the hydrolysis and condensation reactions of the triethoxysilyl group. The chemical shift of the silicon atom is sensitive to the number of siloxane (Si-O-Si) bonds formed.

In the monomeric, unhydrolyzed state, this compound exhibits a single ²⁹Si NMR signal, typically in the range of -45 to -50 ppm, which is characteristic of a T⁰ structure (a silicon atom with three alkoxy groups and one carbon-silicon bond). Upon hydrolysis and condensation, new signals appear at higher fields, corresponding to T¹, T², and T³ structures, which represent the silicon atom being part of one, two, or three siloxane bonds, respectively. This technique is crucial for studying the formation of polysilsesquioxane networks from this precursor. researchgate.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between different parts of the molecule. ipb.ptnih.gov

HSQC correlates the chemical shifts of directly bonded protons and carbons, allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. nih.govhmdb.ca HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for confirming the linkage between the propyl chain and the imidazole ring (e.g., correlation between the N-CH₂ protons and the imidazole C-4 and C-5 carbons) and the linkage between the propyl chain and the silicon atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in the molecule. These techniques are sensitive to bond types, symmetry, and intermolecular interactions. nih.govnih.gov

The vibrational spectra of this compound are characterized by bands corresponding to the imidazole ring, the propyl chain, and the triethoxysilyl group.

Imidazole Ring Vibrations: The imidazole ring gives rise to several characteristic bands. The C-H stretching vibrations of the ring typically appear in the 3100-3150 cm⁻¹ region. researchgate.net The C=N and C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range. researchgate.net In-plane and out-of-plane bending vibrations of the ring are found at lower frequencies.

Silane (B1218182) Group Modes: The triethoxysilyl group has distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the Si-O-C bonds are prominent in the IR spectrum, typically appearing around 1100 cm⁻¹ and 800 cm⁻¹, respectively. The C-H stretching and bending vibrations of the ethoxy groups are also observed. The Si-C bond vibration is typically weak and found at lower wavenumbers.

A summary of key vibrational bands is provided in the table below.

Vibrational Mode Approximate Frequency (cm⁻¹) Technique
Imidazole C-H Stretch3100-3150IR, Raman
Aliphatic C-H Stretch2850-3000IR, Raman
Imidazole Ring Stretch (C=N, C=C)1400-1600IR, Raman
CH₂ Bending~1450IR
Si-O-C Asymmetric Stretch~1100IR
Si-O-C Symmetric Stretch~800IR

These spectroscopic analyses provide a comprehensive structural characterization of this compound, which is fundamental for understanding its chemical behavior and for its effective application in materials science.

Monitoring of Hydrolysis and Condensation via Si-O-Si Bond Formation

The hydrolysis and condensation of this compound are fundamental processes that govern its application as a coupling agent and for surface modification. The hydrolysis of the triethoxysilyl group to form silanols (Si-OH) and their subsequent condensation to form siloxane (Si-O-Si) bonds can be monitored in situ using various spectroscopic techniques.

The hydrolysis process is a stepwise conversion of the alkoxysilane to silanol (B1196071) groups. researchgate.net This is followed by the condensation of these silanols, leading to the formation of oligomeric species and eventually a cross-linked network. researchgate.net The kinetics of these reactions are influenced by factors such as the water content and the nature of the organic group attached to the silicon atom. researchgate.net

In-situ ²⁹Si NMR spectroscopy is a powerful tool for tracking the different silicon species present during these reactions. The chemical shifts in ²⁹Si NMR can distinguish between the unhydrolyzed monomer (T⁰), the hydrolyzed silanol species, dimers (T¹), linear oligomers (T²), and fully cross-linked three-dimensional structures (T³). researchgate.net For instance, the hydrolysis of related trialkoxysilanes has been monitored, showing the evolution of these T species over time. researchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy also provides valuable information on the hydrolysis and condensation process. The decrease in the intensity of the Si-O-C bond vibrations and the appearance and evolution of bands corresponding to Si-OH and Si-O-Si bonds can be tracked to follow the reaction progress. nih.govsigmaaldrich.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Upon electron ionization, the molecule is expected to undergo fragmentation through several key pathways. The fragmentation of imidazole ribosides, for example, often involves the loss of small molecules from the substituents on the imidazole ring without opening the ring itself. nih.gov For silyl (B83357) organic compounds, common fragmentation includes the cleavage of bonds adjacent to the silicon atom and rearrangements. nih.gov

Expected Fragmentation Pathways:

Loss of ethoxy groups: Sequential loss of ethoxy radicals (•OCH₂CH₃) or ethylene (B1197577) molecules (C₂H₄) via a McLafferty-type rearrangement from the triethoxysilyl group.

Cleavage of the propyl chain: Fission of the C-C bonds in the propyl linker can occur.

Fragmentation of the imidazole ring: While less common, fragmentation of the imidazole ring itself can lead to characteristic ions. tandfonline.com

Formation of silicon-containing ions: The formation of stable silicon-containing cations is a common feature in the mass spectra of organosilanes. nih.gov

A hypothetical fragmentation pattern is presented in the table below.

m/z Value Proposed Fragment Fragmentation Pathway
272[M]⁺Molecular Ion
227[M - OCH₂CH₃]⁺Loss of an ethoxy radical
182[M - 2(OCH₂CH₃)]⁺Loss of two ethoxy radicals
137[M - 3(OCH₂CH₃)]⁺Loss of three ethoxy radicals
125[C₆H₁₁N₃]⁺Cleavage of the Si-propyl bond
68[C₃H₄N₂]⁺Imidazole cation

This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry.

X-ray Diffraction Analysis of Crystalline Forms and Molecular Geometry

X-ray diffraction (XRD) is the definitive method for determining the crystalline structure and molecular geometry of compounds. While no specific single-crystal XRD data for this compound was found in the provided search results, the analysis of related imidazole-containing crystal structures provides insight into the expected molecular packing and intermolecular interactions. nih.govmdpi.com

For instance, the crystal structure of 1H-imidazole-1-methanol reveals a monoclinic system with hydrogen bonding playing a significant role in the supramolecular assembly. nih.gov In the case of hexakis(imidazole) nickel(II) O,O'-diphenyldithiophosphate, the structure is triclinic, with the nickel ion coordinated to six imidazole molecules. mdpi.com These examples highlight the importance of hydrogen bonding and coordination in the crystal packing of imidazole derivatives.

For this compound, it is likely to be a liquid or a low-melting solid at room temperature, making single-crystal XRD challenging. However, if a crystalline form is obtained, XRD would provide precise bond lengths, bond angles, and torsion angles, defining its three-dimensional structure. The analysis of a related catalyst characterized by XRD, among other techniques, underscores the utility of this method in confirming the structure of complex materials. researchgate.net

Solid-State Characterization Techniques

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is indispensable for characterizing this compound once it has been immobilized onto a surface, such as silica (B1680970). researchgate.net This technique provides detailed information about the silicon environment and the extent of condensation.

When the silane is grafted onto a silica surface, different silicon environments are created, which can be distinguished by their chemical shifts in the ²⁹Si solid-state NMR spectrum. These are often denoted as Tⁿ species, where 'n' represents the number of siloxane bridges (Si-O-Si) around the silicon atom of the organosilane.

T¹ species: The silicon atom is bonded to one other silicon atom through an oxygen bridge.

T² species: The silicon atom is part of a linear chain, bonded to two other silicon atoms.

T³ species: The silicon atom is fully cross-linked, bonded to three other silicon atoms.

In addition to the T signals from the grafted silane, signals from the silica support itself, known as Qⁿ species, are also observed. These correspond to silicon atoms in the silica matrix with varying numbers of silanol (Si-OH) groups. researchgate.netnih.gov

²⁹Si NMR Signal Silicon Environment Typical Chemical Shift (ppm)
Q⁴Si(OSi)₄-110
HOSi(OSi)₃-101
(HO)₂Si(OSi)₂-91
RSi(OSi)₃-65 to -70
RSi(OH)(OSi)₂-55 to -60
RSi(OH)₂(OSi)-45 to -50

This table provides typical chemical shift ranges for silicon environments in functionalized silica.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. When this compound is grafted onto a substrate, XPS can confirm the successful modification and provide information about the chemical environment of the elements present. tandfonline.comresearchgate.net

A typical XPS analysis of a silica surface modified with this silane would involve acquiring a survey spectrum to identify all the elements present (Si, O, C, N), followed by high-resolution scans of the individual elemental regions.

Si 2p: The Si 2p spectrum would show a primary peak corresponding to the silica substrate (SiO₂) at around 103-104 eV. A shoulder or a separate peak at a lower binding energy may appear, corresponding to the silicon atoms of the grafted silane. researchgate.net

C 1s: The C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-C/C-H bonds from the propyl chain, and C-N bonds from the imidazole ring. researchgate.net

N 1s: The N 1s spectrum is particularly informative for confirming the presence of the imidazole group. The N 1s peak for imidazole typically shows two components corresponding to the different nitrogen environments within the ring (-N= and -N<). researchgate.net For imidazole-functionalized multi-walled carbon nanotubes, these peaks were observed around 399.2 eV and 400.8 eV. researchgate.net

O 1s: The O 1s spectrum will be dominated by the oxygen from the silica substrate (Si-O-Si) at around 532-533 eV.

Element (Core Level) Chemical State Typical Binding Energy (eV)
Si 2pSiO₂~103.5
Si 2pR-Si-O~102.5
C 1sC-C, C-H~284.8
C 1sC-N~286.0
N 1s-N= (Imine)~399.2
N 1s-N< (Amine-like)~400.8
O 1sSi-O-Si~532.8

This table presents typical binding energies for elements on a silica surface functionalized with an imidazole-containing silane.

Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature. For materials functionalized with this compound, TGA provides crucial information about the thermal stability of the organic moiety and allows for the quantification of the amount of organic material grafted onto the surface. researchgate.netnih.gov

A typical TGA curve for a silica support functionalized with the imidazole silane would show an initial weight loss at temperatures below ~150°C, corresponding to the desorption of physisorbed water. A more significant weight loss would then occur at higher temperatures, typically in the range of 200-600°C, due to the thermal decomposition of the grafted organic propyl-imidazole groups. researchgate.net The decomposition of imidazoline-based hybrid molecules has been shown to occur in multiple stages. nih.gov The final residual mass at the end of the analysis corresponds to the inorganic silica support.

The percentage of weight loss in the decomposition region can be used to calculate the grafting density of the silane on the silica surface, often expressed in mmol/g. For example, a study on imidazole-functionalized silica prepared by surface-initiated atom transfer radical polymerization used TGA to characterize the resulting materials. nih.gov

Temperature Range (°C) Event Typical Weight Loss (%)
< 150Desorption of water1-5%
200 - 600Decomposition of organic groupsVaries with grafting density
> 600Residual inorganic material (Silica)Remaining mass

This table outlines the typical thermal events observed in a TGA analysis of functionalized silica.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organosilane molecules. nih.govdntb.gov.ua These methods are used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties, providing a fundamental understanding of the molecule's behavior. epstem.net For molecules containing an imidazole (B134444) group, DFT studies help in analyzing the intricate relationship between the molecular structure and its properties. uantwerpen.be

DFT calculations on molecules structurally similar to 1-[3-(triethoxysilyl)propyl]-1H-imidazole, such as those with imidazole or benzimidazole (B57391) moieties, have been performed to investigate their properties. nih.govresearchgate.net These studies typically employ hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) to achieve a balance between computational cost and accuracy. epstem.netresearchgate.net The results from these calculations, including optimized structural parameters and electronic data, generally show good agreement with experimental findings where available. researchgate.net

In related imidazole derivatives, DFT calculations have shown that the electron density in the HOMO is often localized on the imidazole ring and adjacent atoms, indicating this region is susceptible to electrophilic attack. nih.govuantwerpen.be Conversely, the LUMO is also frequently centered around the imidazole ring system.

Mulliken atomic charge analysis, another output of quantum chemical calculations, reveals the charge distribution across the molecule. For the imidazole ring, the nitrogen atoms typically exhibit negative charges, making them potential sites for interaction with electrophiles or for coordination with metal ions. The carbon atoms within the ring show varied charges. This charge distribution is fundamental to the molecule's role in applications such as corrosion inhibition and surface modification, where electrostatic interactions are paramount.

Table 1: Representative Calculated Properties for Imidazole-Containing Compounds from DFT Studies

Property Typical Calculated Value/Observation Significance
HOMO Energy -6 to -7 eV Indicates electron-donating capability, site of oxidation.
LUMO Energy -1 to -2 eV Indicates electron-accepting capability, site of reduction.
HOMO-LUMO Gap ~4 to 5 eV Relates to chemical reactivity and kinetic stability.
Charge on Imidazole N Negative Indicates sites for electrophilic attack or coordination.
Dipole Moment 3 to 5 Debye Influences intermolecular interactions and solubility.

Note: Values are illustrative and based on DFT studies of structurally similar imidazole derivatives.

The flexible propyl chain connecting the imidazole ring to the triethoxysilyl group allows for multiple conformations. Conformational analysis is performed to identify the most stable geometric arrangements (i.e., those with the lowest energy). By systematically rotating the dihedral angles of the flexible bonds and performing energy minimization for each resulting structure, a potential energy surface can be mapped. uantwerpen.be

Studies on similar molecules with propyl links show that steric hindrance between the terminal groups plays a significant role in determining the most stable conformer. uantwerpen.be For this compound, the extended or anti-conformation of the propyl chain is generally expected to be the global energy minimum, as it minimizes steric repulsion between the bulky imidazole and triethoxysilyl groups. The asymmetry in bond angles around the nitrogen atom connecting the propyl chain to the imidazole ring can be attributed to steric repulsion. uantwerpen.be

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the atomistic motions and interactions of molecules over time. cornell.edu MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions, such as hydrogen bonding and van der Waals forces, in condensed phases (e.g., bulk liquid or in solution). uchicago.edu

For imidazolium-based systems, MD simulations, often employing force fields like OPLS-AA (All-atomic Optimized Potential for Liquids Systems), can reveal structural and transport properties. cornell.edu In the context of this compound, MD simulations can be used to:

Analyze Conformational Flexibility : Track the transitions between different rotational isomers of the propyl chain in a solvent or in the bulk state.

Study Intermolecular Interactions : Investigate how molecules arrange themselves with respect to their neighbors. This includes analyzing the potential for hydrogen bonding between the imidazole nitrogen atoms and surrounding molecules (e.g., water or alcohol) and the aggregation behavior driven by the hydrophobic propyl chains.

Simulate Self-Assembly : Model the initial stages of how these molecules might form organized structures, such as micelles or layers, which is a precursor to forming coatings.

Theoretical Studies of Hydrolysis and Condensation Mechanisms of Triethoxysilyl Groups

Theoretical studies, often complemented by experimental data from techniques like NMR, have established the general mechanisms: mdpi.combohrium.com

Hydrolysis : The Si-OEt bond is cleaved by water to form a silanol (B1196071) group (Si-OH) and ethanol (B145695). This reaction can be catalyzed by either acid or base. mdpi.com Computational studies on similar alkoxysilanes show that the mechanism involves a pentacoordinate silicon transition state. acs.org The rate of hydrolysis generally decreases with the size of the alkoxy group. mdpi.com The imidazole group in the molecule can potentially act as an internal catalyst, influencing the local pH and promoting the hydrolysis reaction.

Condensation : Two silanol groups can react to form a siloxane bond (Si-O-Si) and water (water-producing condensation), or a silanol group can react with an unhydrolyzed ethoxy group to form a siloxane bond and ethanol (alcohol-producing condensation). scispace.comresearchgate.net Steric hindrance around the silicon atom is a critical factor affecting the condensation rate. scispace.com

Computational Modeling of Surface Adsorption and Grafting Processes

A primary application of this compound is the modification of surfaces like silica (B1680970) or metal oxides. nih.gov Computational modeling is essential for understanding the adsorption and grafting process at the molecular level. escholarship.org

The process is typically modeled in several stages:

Physisorption : MD simulations can model the initial approach and physical adsorption of the silane (B1218182) molecule onto the substrate. These simulations reveal the preferred orientation of the molecule on the surface, driven by van der Waals and electrostatic interactions between the molecule and surface atoms (e.g., surface hydroxyl groups on silica). escholarship.org

Chemisorption (Grafting) : Quantum chemical calculations (often on a cluster model of the surface) are used to study the chemical reaction of grafting. This involves the condensation reaction between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the substrate surface, forming covalent Si-O-Si bonds. escholarship.org These models can determine the activation energies for grafting and explore different bonding configurations. Recent studies suggest that for some silanes, homo-condensation to form a physisorbed network can be a competing and even dominant process over direct grafting to the surface. acs.orgresearchgate.net

Self-Assembled Monolayer (SAM) Formation : Large-scale MD simulations can model how multiple grafted molecules organize on the surface to form a dense layer. These models predict the final structure, density, and thickness of the organic coating.

Studies on the grafting of vinyl triethoxysilane (B36694) have shown that silane molecules can connect to a silica surface in multiple ways, for example, through one, two, or three siloxane bridges, which can be elucidated through a combination of computational analysis and experimental characterization. nih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural verification when compared with experimental measurements. researchgate.netnih.gov

Vibrational Spectroscopy (FTIR, Raman) : DFT calculations can predict the vibrational frequencies and intensities of a molecule. epstem.net By comparing the calculated vibrational spectrum with the experimental FTIR or Raman spectrum, specific peaks can be assigned to the corresponding molecular motions (e.g., C=N stretch in the imidazole ring, Si-O-C stretch). A known discrepancy exists between theoretical frequencies (calculated for a single molecule in a vacuum) and experimental ones (measured in a condensed phase), which is often corrected by applying a scaling factor to the calculated values. epstem.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating ¹H and ¹³C NMR chemical shifts. epstem.net Comparing the predicted chemical shifts with experimental data helps confirm the molecular structure and assign resonances to specific atoms in the molecule. epstem.net

For structurally related imidazole compounds, DFT calculations have successfully reproduced experimental IR and NMR data, providing confidence in the structural assignments. uantwerpen.beresearchgate.netnih.gov This comparative approach is invaluable for characterizing new materials and understanding their detailed molecular structure.

Table 2: List of Chemical Compounds

Compound Name
This compound
Ethanol
Silanol
Vinyl triethoxysilane

Reactivity, Chemical Transformations, and Mechanistic Studies

Hydrolysis and Condensation Reactions of the Triethoxysilyl Group

The triethoxysilyl group is the primary site for network formation through a series of hydrolysis and condensation steps, characteristic of alkoxysilanes used in sol-gel processes. sol-gel.net

The transformation of 1-[3-(Triethoxysilyl)propyl]-1H-imidazole from a monomeric species into a networked polymer begins with the hydrolysis of its ethoxy groups (-OEt). In the presence of water, the silicon-ethoxy (Si-OEt) bonds are sequentially cleaved and replaced by hydroxyl groups (-OH), yielding ethanol (B145695) as a byproduct. This reaction produces highly reactive silanol (B1196071) intermediates (Si-OH). researchgate.netelsevier.es

The hydrolysis can be represented by the following reaction: R-Si(OEt)₃ + 3H₂O → R-Si(OH)₃ + 3EtOH (where R = - (CH₂)₃-C₃H₃N₂)

Following hydrolysis, the newly formed silanol groups are unstable and readily undergo condensation reactions with other silanols (water condensation) or with remaining ethoxy groups (alcohol condensation). sol-gel.net These condensation reactions result in the formation of stable siloxane (Si-O-Si) linkages, which form the backbone of the resulting inorganic or hybrid organic-inorganic network. sol-gel.netresearchgate.net The process can lead to various structures, from linear oligomers and cyclic species to highly cross-linked three-dimensional networks. researchgate.netosti.gov Studies on similar bis(triethoxysilyl)alkanes have shown that intramolecular condensation can lead to the formation of stable cyclic disilsesquioxanes, particularly under acidic conditions. osti.gov

The rates of hydrolysis and condensation are highly sensitive to several experimental parameters, which in turn determine the structure and properties of the final material.

pH: The pH of the reaction medium is a critical catalyst for both hydrolysis and condensation.

Acidic Conditions (low pH): Under acidic conditions, the hydrolysis reaction is typically fast. researchgate.net An acid catalyst protonates the oxygen atom of the alkoxy group, making it a better leaving group and facilitating nucleophilic attack by water. nih.gov Condensation, however, tends to be slower, favoring the formation of linear or loosely cross-linked polymer chains, which can eventually form a polymer gel. researchgate.netnih.gov

Basic Conditions (high pH): In basic media, the condensation reaction is generally faster than hydrolysis. sol-gel.net The base catalyst deprotonates the silanol groups to form SiO⁻ species, which are strong nucleophiles that readily attack other silicon atoms. This typically leads to the formation of more compact, highly branched, and particle-like structures, often resulting in a particulate gel or colloidal suspension. researchgate.net

Neutral pH: Near neutrality, both reactions proceed at their slowest rates. rsc.org

Water Content: The molar ratio of water to alkoxysilane (r-value) is another crucial factor.

Stoichiometrically, a ratio of r = 1.5 is required for the complete hydrolysis of a trialkoxysilane.

Low water content can lead to incomplete hydrolysis, leaving unreacted alkoxy groups in the final network. elsevier.esresearchgate.net This can be a deliberate strategy to control the degree of cross-linking.

High water concentrations generally accelerate the hydrolysis rate. researchgate.netnih.gov However, excessive water can sometimes inhibit the reaction due to the reduced solubility of the organosilane. nih.gov The amount of water also influences whether condensation proceeds primarily through water or alcohol elimination pathways. nih.gov

The table below summarizes the general influence of pH on the sol-gel process for alkoxysilanes.

ConditionHydrolysis RateCondensation RateResulting Structure
Acidic (pH < 7)FastSlowPrimarily linear or weakly branched polymers (Polymer Gel)
Neutral (pH ≈ 7)SlowestSlow-
Basic (pH > 7)SlowFastHighly branched, dense clusters (Particulate Gel / Colloids)

Role of the Imidazole (B134444) Moiety in Directing or Promoting Reactions

The imidazole ring is not merely a passive organic spacer; it actively participates in and influences chemical reactions due to its distinct electronic properties. nih.govmdpi.com

The imidazole ring contains two nitrogen atoms with different electronic environments. nih.gov In this compound, the N-1 nitrogen is alkylated and part of the aromatic π-system, making it non-basic. The N-3 nitrogen, however, possesses a lone pair of electrons in an sp² hybrid orbital, analogous to the nitrogen in pyridine. nih.govhumanjournals.com This makes the N-3 atom both a potent nucleophile and a Lewis base. nih.govresearchgate.net

The nucleophilicity of imidazole allows it to act as a catalyst in various reactions, such as acyl transfer. nih.govyoutube.com It can attack electrophilic centers to form reactive intermediates, which are then more susceptible to subsequent reactions. nih.gov While imidazole is a weaker nucleophile than some aliphatic amines like dimethylamine, its reactivity is significant and pH-dependent, favoring higher pH where the neutral form predominates. researchgate.netrsc.org The imidazole ring's ability to act as both a hydrogen bond donor (at N-1, if not substituted) and acceptor (at N-3) is fundamental to its role in many chemical and biological systems. nih.gov

The Lewis basicity of the N-3 atom makes the imidazole moiety an excellent ligand for coordinating with a wide range of metal ions. nih.govwikipedia.org This property is exploited in applications such as immobilized metal affinity chromatography (IMAC), where histidine-tagged proteins (containing imidazole side chains) bind to nickel or cobalt ions. wikipedia.org Similarly, when this compound is immobilized onto a surface (e.g., silica), the pendant imidazole groups can chelate metal ions. researchgate.net This has been used to create supported catalysts, where a metal complex is anchored to a solid support via the imidazole ligand, combining the benefits of homogeneous and heterogeneous catalysis. researchgate.net

Furthermore, the imidazole ring can engage in various noncovalent interactions, including hydrogen bonding and π-π stacking with aromatic systems, which can influence the self-assembly and final architecture of materials. vu.nl The nucleophilic character of the imidazole ring also allows for further chemical modification, such as quaternization with alkyl halides to form imidazolium (B1220033) salts (ionic liquids), which can be immobilized on silica (B1680970) surfaces. researchgate.net

Investigations into Polymerization and Network Formation Mechanisms (e.g., Sol-Gel Process)

The sol-gel process is the primary method for the polymerization of this compound. This process involves the controlled hydrolysis and condensation of the triethoxysilyl groups to form an extended siloxane network. sol-gel.net The compound can be used as a sole precursor or co-condensed with other alkoxysilanes, such as tetraethoxysilane (TEOS), to create hybrid organic-inorganic materials. bohrium.com

During the sol-gel process, the imidazole moiety can play a dual role. First, it is a functional organic group that becomes covalently integrated into the final silica network. This imparts the chemical properties of imidazole (e.g., basicity, coordinating ability) to the material. For instance, materials prepared this way can be used as solid bases or as scavengers for metal ions. researchgate.net

Second, the imidazole group itself can act as a catalyst for the sol-gel reaction. As a base, it can promote the condensation of silanols, influencing the rate of gelation and the final structure of the network. nih.gov This self-catalysis is a known phenomenon for organosilanes containing amine groups. elsevier.escsic.es

Reactions with Other Functional Groups or Precursors

The chemical behavior of this compound is characterized by the dual reactivity of its two primary functional moieties: the triethoxysilyl group and the imidazole ring. This allows for a range of chemical transformations where the molecule can act as a surface coupling agent, a ligand for metal complexes, or a precursor for further organic synthesis.

The triethoxysilyl group is susceptible to hydrolysis and condensation reactions, particularly in the presence of water. This process is fundamental to its application as a silane (B1218182) coupling agent, enabling it to graft onto hydroxyl-rich surfaces like silica, glass, and metal oxides. The hydrolysis of the ethoxy groups yields reactive silanol (Si-OH) intermediates, which can then condense with other silanol groups or with surface hydroxyls to form stable siloxane (Si-O-Si or Si-O-Surface) bonds.

The imidazole ring possesses a nucleophilic nitrogen atom (at the N-3 position) that can participate in various reactions. It can act as a bidentate ligand, coordinating with transition metals to form immobilized catalysts. For instance, silica functionalized with this imidazole derivative has been used to successfully immobilize tungsten peroxo complexes. researchgate.netresearchgate.net In this arrangement, the imidazole moiety anchors the catalytically active metal species to the solid support through a coordination bond, which in some cases is temperature-dependent. researchgate.netresearchgate.net The imidazole ring can also react with various organic precursors, serving as a building block for more complex molecules.

Derivatization and Formation of Related Compounds (e.g., Imidazolium Salts, Bridged Bis-Imidazolium Compounds)

A significant application of this compound is its use as a precursor for synthesizing functionalized imidazolium salts, which are a class of ionic liquids (ILs). These derivatives retain the surface-active triethoxysilyl group while introducing the properties of an imidazolium cation.

Formation of Imidazolium Salts

The most common derivatization is the quaternization of the N-3 nitrogen of the imidazole ring through an SN2 reaction with an alkyl halide. This reaction converts the neutral imidazole into a positively charged imidazolium salt. The resulting silyl-functionalized ionic liquids are valuable for creating ion-grafted surfaces, catalysts, and materials for electrochemical applications. acs.orgsigmaaldrich.comtcichemicals.com The reaction is typically performed by heating the imidazole derivative with an alkylating agent, such as an alkyl iodide or bromide, in a suitable solvent. researchgate.net

Table 1: Synthesis of Silyl-Functionalized Imidazolium Salts This table is interactive. Click on the headers to sort the data.

Starting Imidazole Alkylating Agent Resulting Imidazolium Salt
This compound Methyl Iodide 1-Methyl-3-[3-(triethoxysilyl)propyl]-1H-imidazol-3-ium iodide
This compound Ethyl Bromide 1-Ethyl-3-[3-(triethoxysilyl)propyl]-1H-imidazol-3-ium bromide
This compound Benzyl Bromide 1-Benzyl-3-[3-(triethoxysilyl)propyl]-1H-imidazol-3-ium bromide

Formation of Bridged Bis-Imidazolium Compounds

Bridged bis-imidazolium salts can be synthesized by reacting two equivalents of this compound with a dihaloalkane linker. calstate.edunih.gov This creates a dimeric structure where two silyl-functionalized imidazolium rings are connected by an alkyl chain. These bidentate compounds are precursors to N-heterocyclic carbene (NHC) ligands, which are important in organometallic chemistry and catalysis. calstate.edu The length and nature of the alkyl linker can be varied to tune the properties of the resulting bis-imidazolium salt and its metal complexes. nih.gov The synthesis generally involves refluxing the reactants in a solvent like acetonitrile (B52724) or toluene (B28343). acs.org

Table 2: Synthesis of Bridged Bis-Imidazolium Salts This table is interactive. Click on the headers to sort the data.

Starting Imidazole Dihaloalkane Linker Resulting Bridged Bis-Imidazolium Salt
This compound (2 eq.) Diiodomethane 1,1'-(Methylene)bis(3-[3-(triethoxysilyl)propyl]-1H-imidazol-3-ium) diiodide
This compound (2 eq.) 1,4-Dichlorobutane 1,1'-(Butane-1,4-diyl)bis(3-[3-(triethoxysilyl)propyl]-1H-imidazol-3-ium) dichloride
This compound (2 eq.) 1,8-Diiodooctane 1,1'-(Octane-1,8-diyl)bis(3-[3-(triethoxysilyl)propyl]-1H-imidazol-3-ium) diiodide

Applications in Materials Science and Engineering Research Perspectives

Fabrication of Hybrid Organic-Inorganic Materials

Organic-inorganic hybrid (OIH) materials leverage the combined properties of both components, such as the mechanical and thermal stability of an inorganic network with the functional versatility of an organic molecule.

1-[3-(Triethoxysilyl)propyl]-1H-imidazole is well-suited for integration into hybrid materials via the sol-gel process. researchgate.netmdpi.com This process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides like tetraethoxysilane (TEOS), to form a glass-like silica (B1680970) network at low temperatures. By co-condensing this compound with TEOS, the imidazole (B134444) functionality becomes covalently incorporated throughout the resulting silica matrix. researchgate.netmdpi.com

This integration creates a functionalized OIH where the imidazole groups are homogeneously distributed within the material. mdpi.com Such materials have shown promise in a variety of applications. For instance, the incorporation of imidazole moieties into a silica matrix can yield materials with high and heterogeneous surface polarity and acidity. mdpi.com Research has demonstrated the development of OIH materials based on the reaction of 3-chloropropyltrimethoxysilane (B1208415) with an imidazole ring and TEOS, which produced a material capable of adsorbing metal ions like Cu²⁺, Cd²⁺, and Ni²⁺ with high affinity. mdpi.com The resulting hybrid networks can be engineered for applications such as proton exchange membranes, electrorheological fluids, and materials for pollutant adsorption. mdpi.com

While direct reports on the synthesis of well-defined silsesquioxane structures from this compound are emerging, the potential for their formation is inherent in the molecule's structure. Silsesquioxanes are a class of organosilicon compounds with the general formula (RSiO₃/₂)ₙ, where R is an organic group. Depending on the reaction conditions, they can form various structures, including random, ladder-like, or cage-like polyhedral oligomeric silsesquioxanes (POSS).

The hydrolysis and condensation of the triethoxysilyl group of this compound under specific, controlled conditions could theoretically lead to the formation of these ordered structures. The imidazole functional group would be displayed on the exterior of the silsesquioxane cage or along the ladder structure. These imidazole-functionalized silsesquioxanes could serve as advanced building blocks or "nanofillers" for polymer composites, enhancing thermal stability, mechanical properties, and introducing specific functionalities derived from the imidazole ring.

Surface Modification of Inorganic Substrates

The ability to tailor the surface properties of materials is critical for applications ranging from coatings and adhesives to biosensors and catalysts. This compound is an effective surface modification agent, or coupling agent, for a wide range of inorganic materials. gelest.com

The primary mechanism for attaching this compound to inorganic surfaces involves the hydrolysis of its triethoxysilyl groups into reactive silanol (B1196071) (Si-OH) groups in the presence of surface moisture. These silanols then condense with hydroxyl (-OH) groups present on the surface of substrates like silica, glass, and various metal oxides (e.g., alumina, titania, zirconia), forming stable, covalent siloxane (Si-O-Substrate) bonds. gelest.comnih.gov

Research on similar organosilanes has detailed various grafting strategies. The process is often carried out by immersing the substrate in a solution of the silane (B1218182), typically in a dry organic solvent like toluene (B28343) to control the reaction. mdpi.comcmu.edu The temperature and reaction time can be optimized to control the density of the grafted molecules. nih.govrsc.org Studies have shown that the grafting rate of silanes on silica surfaces is influenced by reaction temperature, with an optimal temperature often found to maximize surface coverage. nih.govrsc.org For example, work with vinyl triethoxysilane (B36694) on macroporous silica gel showed a significant increase in grafting rate as the temperature approached the boiling point of the ethanol (B145695) byproduct, indicating the reaction's dependency on experimental conditions. nih.gov This covalent attachment ensures the robust and durable functionalization of the surface. gelest.com

Table 1: Research Findings on Silane Grafting onto Silica Surfaces

Silane Used Substrate Key Findings Reference
Vinyl Triethoxysilane Macroporous Silica Gel The grafting mechanism involves two types of connections to the silica surface; the grafting rate is highly dependent on reaction temperature, with an optimum at 80 °C. nih.govrsc.org nih.gov, rsc.org
(N,N-dimethyl-3-aminopropyl)trimethoxysilane Silica Gel Successful grafting was achieved using various alcohols as the solvent instead of toluene, demonstrating a more environmentally friendly approach. mdpi.com mdpi.com
1-[3-(trimethoxysilyl)propyl]-1H-imidazole Silica Nanoparticles Used to modify silica nanoparticles, demonstrating efficient interfacing and coupling of the particles. researchgate.net researchgate.net

Under controlled deposition conditions, this compound can form highly organized self-assembled monolayers (SAMs) on hydroxylated surfaces. researchgate.net A SAM is a single layer of molecules where the individual units are ordered and oriented. researchgate.net The formation is driven by the strong covalent bond between the silane headgroup and the substrate, as well as by intermolecular interactions between the adjacent propyl-imidazole chains. mdpi.com

This process results in a surface that uniformly presents the imidazole functionality to the external environment. atamanchemicals.com The density and ordering of the molecules within the SAM can be influenced by deposition parameters such as solvent, temperature, and concentration. While the ideal SAM is a well-ordered monolayer, under certain conditions, such as in the presence of excess water, multilayer formation can occur through the polymerization of the silane molecules. researchgate.net The ability to form these well-defined layers is crucial for applications requiring precise control over surface chemistry, such as in the fabrication of biosensors or molecular electronics. atamanchemicals.com

The grafting of this compound onto a substrate significantly alters its surface properties. The introduction of the organofunctional layer changes the surface energy, which in turn dictates the wettability and adhesive characteristics of the material. gelest.compublications.gc.ca

Table 2: Contact Angle Data for Surfaces Modified with Related Silanes

Surface/Coating Substrate Water Contact Angle (°) Significance Reference
(3-aminopropyl)triethoxysilane (APTES) film Not specified 50° Demonstrates the change from a highly hydrophilic to a moderately hydrophilic surface after silanization. researchgate.net researchgate.net
Paraffin Textured Aluminum 123° Shows a hydrophobic surface but is noted as a less effective modifier compared to silane. semanticscholar.org semanticscholar.org
Octyltriethoxysilane Textured Aluminum 155° to 160° An example of creating a superhydrophobic surface by combining surface texture with a low-energy silane coating. semanticscholar.org semanticscholar.org

Functionalization of Nanoparticles (e.g., Silica Nanoparticles, Magnetic Nanoparticles)

The surface modification of nanoparticles is a critical step in tailoring their properties for specific applications. This compound is an effective surface functionalization agent, particularly for nanoparticles with hydroxyl groups on their surface, such as silica and magnetic nanoparticles. The triethoxysilyl group of the molecule reacts with the surface hydroxyls of the nanoparticles, forming stable covalent Si-O-Si bonds. nih.gov This process anchors the propyl-imidazole group to the nanoparticle surface, imparting new chemical functionality. researchgate.netresearchgate.net

Silica Nanoparticles (SNPs): The functionalization of silica nanoparticles with this compound transforms the hydrophilic silica surface into one that is functionalized with imidazole groups. This modification is crucial for various applications. For instance, the imidazole moiety can act as a ligand for coordinating metal ions, a catalyst, or a precursor for creating ionic liquid-functionalized silica. researchgate.net Research has shown that silica nanoparticles can be modified with N-(3-trimethoxysilylpropyl)imidazole and then coupled through nucleophilic substitution, demonstrating an efficient method for interfacing nanoparticles. researchgate.netresearchgate.net The ability to alter the surface chemistry of silica is essential for its use in fields like nanomedicine and catalysis. nih.govrsc.org

Magnetic Nanoparticles (MNPs): In the case of magnetic nanoparticles, such as those made of iron oxide (Fe₃O₄), a silica shell is often first applied to improve stability and provide a surface suitable for further functionalization. nih.govresearchgate.net this compound can then be grafted onto this silica shell. The imidazole groups introduced on the MNP surface can serve multiple purposes. They can act as anchoring sites for catalysts or be quaternized to create an ionic liquid layer, which can be useful for extractions or as a catalytic support. researchgate.net Functionalization is a key step to prevent nanoparticle aggregation and to enable their use in biomedical applications like drug delivery and diagnostic imaging. nih.govnih.gov For example, a Cu(II)–Schiff base complex containing an imidazolium (B1220033) ionic phase has been successfully decorated on core-shell magnetic nanoparticles for catalytic applications. researchgate.net

Nanoparticle TypeFunctionalization AgentPurpose of FunctionalizationPotential Applications
Silica NanoparticlesThis compoundIntroduce imidazole functionality, precursor for ionic liquidsCatalysis, Separation, Nanomedicine
Magnetic NanoparticlesThis compoundIntroduce imidazole functionality, catalyst support, prevent aggregationCatalysis, Biomedical Imaging, Drug Delivery

Development of Advanced Composite Materials

This compound plays a pivotal role in the development of advanced composite materials, which are formed by combining two or more distinct materials to achieve properties superior to those of the individual components.

Role as a Coupling Agent between Organic and Inorganic Phases

The primary function of this compound in composites is to act as a molecular bridge, or coupling agent, between the inorganic reinforcement (e.g., glass fibers, silica, metal oxides) and the organic polymer matrix (e.g., polypropylene (B1209903), epoxy resins). core.ac.ukgelest.com The dual reactivity of the molecule is key to this role. The triethoxysilyl end of the molecule undergoes hydrolysis and condensation reactions to form strong, durable covalent bonds with the inorganic surface. gelest.com The imidazole-terminated propyl chain at the other end is organophilic and physically or chemically interacts with the organic polymer matrix. gelest.com This creates a strong bond at the interface, improving adhesion and compatibility between the two dissimilar phases. core.ac.uk This enhanced interfacial bonding is crucial for achieving a composite material with uniform properties and improved performance. gelest.commedchemexpress.com

Application in Electrochromic Devices as Proton-Conducting Electrolytes

Research has demonstrated the use of the closely related compound, 1-[3-(trimethoxysilyl)propyl]imidazole, as a precursor for novel proton-conducting electrolytes in electrochromic devices. researchgate.net These devices change their optical properties (e.g., color) in response to an applied voltage and are used in applications like smart windows and displays. mdpi.com

The electrolyte is a crucial component that facilitates ion transport between the electrochromic and counter electrodes. By using 1-[3-(trimethoxysilyl)propyl]imidazole as a sol-gel precursor, solid-state proton-conducting electrolytes can be synthesized. researchgate.net The trimethoxysilyl groups undergo hydrolysis and condensation to form a silsesquioxane network, which serves as a solid matrix. researchgate.net The imidazole moieties, upon the addition of an acid like trifluoroacetic acid, become protonated and, along with the acid's counter-ions, provide the mobile protons necessary for conductivity. researchgate.net These electrolytes have shown specific conductivities in the range of 1.6 x 10⁻⁵ to 4.6 x 10⁻⁵ S/cm, which can be further enhanced by adding a lithium salt. researchgate.net Devices fabricated with these electrolytes have demonstrated promising electrochromic performance, with photopic transmittance changes of 30% to 40%. researchgate.net The principle is directly applicable to this compound, as the reactivity of triethoxy- and trimethoxysilyl groups in sol-gel processes is analogous.

Electrolyte PrecursorAcid AdditiveResulting StructureSpecific Conductivity (S/cm)
1-[3-(trimethoxysilyl)propyl]imidazoleTrifluoroacetic AcidCube-like silsesquioxanes4.6 x 10⁻⁵
1-[3-(trimethoxysilyl)propyl]imidazoleAcetic AcidCube- and ladder-like silsesquioxanes1.6 x 10⁻⁵

Precursor for Ionic Liquids and Their Applications

This compound is a valuable precursor for the synthesis of task-specific ionic liquids (ILs). researchgate.netresearchgate.netresearchgate.net ILs are salts with melting points below 100 °C, known for their low vapor pressure, high thermal stability, and tunable properties. nih.gov

The synthesis typically involves the quaternization of the imidazole ring. The nitrogen atom on the imidazole ring that is not attached to the propyl chain can be alkylated (e.g., with an alkyl halide) to form an imidazolium salt—an ionic liquid. rsc.orgnih.gov The presence of the triethoxysilyl group on the same molecule allows for the creation of hybrid organic-inorganic materials. researchgate.net For example, through a sol-gel process, these precursor molecules can be condensed to form ionic liquids that incorporate silsesquioxane frameworks. researchgate.net These resulting ILs exhibit high thermal stability and ion conductivity, making them suitable for applications such as electrolytes in batteries or electrochemical devices. researchgate.net

Furthermore, the triethoxysilyl group enables the covalent immobilization of the ionic liquid onto a solid support, such as silica gel. researchgate.net This creates "supported ionic liquids" (SILs), which combine the advantages of ILs with the benefits of a solid-phase material, such as ease of separation from a reaction mixture. nih.gov These SILs have applications in catalysis and as extraction media. researchgate.netnih.gov

Role in Catalysis and Adsorption Technologies Research Perspectives

Immobilization of Catalytically Active Species via Imidazole (B134444) Functionality

The primary role of 1-[3-(Triethoxysilyl)propyl]-1H-imidazole in catalysis is to serve as a molecular bridge, anchoring catalytically active species onto solid supports. The imidazole part of the molecule provides a versatile functional group for this purpose.

The imidazole ring is an excellent ligand for a wide range of metal ions due to the electron-donating nitrogen atoms within the heterocyclic ring. This property is extensively exploited for immobilizing metal complexes on solid supports.

The nitrogen atoms of the imidazole moiety can coordinate with various metal ions, including transition metals like copper, nickel, and chromium, as well as rare earth elements (REEs). researchgate.netazjournalbar.comnih.gov The coordination can lead to the formation of stable metal complexes. For instance, studies have shown that imidazole-functionalized materials can effectively bind metal ions, a process confirmed through techniques like IR and NMR spectroscopy. researchgate.net The ligand can act in a monodentate fashion, binding a metal ion through one of its nitrogen atoms. azjournalbar.com Research on related tripodal imidazole-containing ligands demonstrates that the imidazole units can coordinate to metal centers like Cd(II) and Ni(II), forming robust three-dimensional frameworks. nih.gov This coordination ability is crucial for creating single-site heterogeneous catalysts, where the metal's catalytic activity is retained upon immobilization.

A strategy for creating organomineral materials involves the quaternization of the surface azolyl groups from 3-(1H-imidazol-1-yl)propyl silica (B1680970). researchgate.net This method preserves the 1,3-dioxo fragment, which ensures the effective binding of metal ions. researchgate.net The resulting material has been shown to have a functional capacity of 0.3 mmol/g and potential for concentrating rare earth elements like Eu(III), Sm(III), Gd(III), Dy(III), and Er(III). researchgate.net

By grafting this compound onto solid supports like silica, alumina, or magnetic nanoparticles, it is possible to create robust heterogeneous catalysts. These catalysts combine the advantages of homogeneous catalysts (high activity and selectivity) with the practical benefits of heterogeneous systems (ease of separation and reusability).

Several studies have demonstrated the utility of these modified supports in various catalytic reactions. For example, a tungsten peroxo complex was successfully immobilized on imidazole-functionalized silica. researchgate.netresearchgate.net This heterogeneous catalyst proved efficient for the one-pot synthesis of β-alkoxy alcohols. researchgate.netresearchgate.net Similarly, a Cu(II)–Schiff base complex containing an imidazolium (B1220033) ionic phase was decorated on core-shell Fe3O4 magnetic nanoparticles. researchgate.netresearchgate.net This magnetic nanocatalyst was highly active in the synthesis of 1,2,3-triazoles. researchgate.netresearchgate.net The presence of both metal sites and imidazolium moieties can create a dual-function catalyst. researchgate.netresearchgate.net The support material itself can also be a crystalline structure, such as a zeolite, which allows for the creation of uniform, single-site supported catalysts. nih.gov

Catalyst SystemSupport MaterialReaction CatalyzedResearch Finding
Tungsten Peroxo ComplexImidazole-functionalized SilicaOne-pot synthesis of β-alkoxy alcoholsThe immobilization of the tungsten complex was found to be highly dependent on temperature. researchgate.netresearchgate.net
Cu(II)–Schiff Base ComplexImidazole-modified Fe3O4@NFCSynthesis of 1,2,3-triazolesThe catalyst exhibits dual functionality from both the metal and imidazolium parts and is highly stable and reusable. researchgate.netresearchgate.net
Rhodium ComplexDealuminated Y ZeoliteAcetylene cyclotrimerizationThe catalyst consists of uniform {Rh(C2H4)2} groups anchored to the zeolite, demonstrating molecular heterogeneous catalysis. nih.gov

Beyond its role as a tether for metal catalysts, the imidazole group itself can function as an organocatalyst. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major pillar of catalysis. beilstein-journals.orgnih.gov The imidazole moiety possesses both weakly acidic (the N-H proton) and basic (the lone pair on the other nitrogen) properties, allowing it to participate in various catalytic cycles.

Ionic liquids based on 1-alkyl-3-methylimidazolium cations have been shown to efficiently catalyze reactions like the N-tert-butyloxycarbonylation of amines. nih.gov The catalytic activity is attributed to the "electrophilic activation" of the reactant through hydrogen bonding with the C-2 hydrogen of the imidazolium cation. nih.gov In heterogeneous systems, aminopropyl-functionalized mesoporous silica has been studied for reactions like the aldol (B89426) condensation; however, its catalytic activity can be hampered by substrate inhibition. iastate.edu Understanding these mechanistic details allows for the redesign of supported amine catalysts to dramatically enhance their performance. iastate.edu

Adsorption Studies of Specific Ions or Molecules on Modified Surfaces

The ability of the imidazole group to interact with various chemical species makes surfaces modified with this compound effective adsorbents for environmental remediation and separation technologies. These materials can selectively remove pollutants like heavy metal ions and organic molecules from aqueous solutions.

Research has shown that imidazole-based polymers can be used for the removal of heavy metal ions such as Co²⁺, Cr³⁺, Cd²⁺, Hg²⁺, and Pb²⁺ from water. scielo.org.mx A novel organomineral material created from 3-(1H-imidazol-1-yl)propyl silica demonstrated the ability to concentrate rare earth elements, including Eu(III), Sm(III), Gd(III), Dy(III), and Er(III). researchgate.net In dynamic preconcentration conditions, this material allowed for the separation of these elements based on their distribution coefficients. researchgate.net Similarly, natural zeolites modified with aminosilanes show significant capacity for adsorbing Cu(II) from aqueous media. mdpi.com DFT studies on the adsorption of imidazole on oxidized copper surfaces reveal a strong interaction, suggesting that such modifications can passivate reactive surface sites and inhibit corrosion. rsc.org

Beyond metal ions, these modified materials can adsorb organic molecules. For instance, metal-organic frameworks (MOFs) containing imidazole-based ligands have been shown to be capable of sensing nitrobenzene (B124822). nih.gov

Adsorbent MaterialTarget SpeciesAdsorption Capacity/Finding
Imidazole-functionalized organomineral materialRare Earth Elements (Eu, Sm, Gd, Dy, Er)Functional capacity of 0.3 mmol/g; allows for competitive separation. researchgate.net
Imidazole-based Polyamides and PolyimidesHeavy Metal Ions (Co, Cr, Cd, Hg, Pb)Effective adsorption from aqueous solutions at pH 7-8. scielo.org.mx
[Ni(TIPA)(tda)0.5(H2O)]n MOFNitrobenzeneExhibits high sensing ability for nitrobenzene through fluorescence quenching. nih.gov
3-aminopropyltriethoxysilane-modified zeoliteCopper (II)Maximum adsorption capacity increased to 20.66 mg/g as initial Cu(II) concentration rose to 400 mg/L. mdpi.com

Electrocatalytic Applications and Electrode Surface Modification

The modification of electrode surfaces with this compound and its derivatives opens up possibilities in electrocatalysis. The immobilized imidazole can coordinate with redox-active metal ions, creating an electrochemically active surface that can catalyze specific reactions.

Cyclic voltammetry studies of metal complexes with 1H-imidazole have been conducted to understand their redox behavior. azjournalbar.com Complexes of Cr³⁺ and Co²⁺ displayed a reductive wave corresponding to a one-electron irreversible system (Cr³⁺ to Cr²⁺ and Co²⁺ to Co⁺), while a Zn²⁺ complex showed no redox activity. azjournalbar.com This demonstrates that the choice of metal ion is critical for designing electrocatalytic systems. By anchoring such complexes to an electrode surface using the silane (B1218182) group, it is possible to create modified electrodes for applications in sensors or electrosynthesis.

Design of Reusable and Stable Catalytic Systems

A key driver for developing heterogeneous catalysts is the ability to easily separate them from the reaction mixture and reuse them over multiple cycles. The covalent bond formed by the triethoxysilyl group provides a strong anchor, preventing the leaching of the catalytic species into the reaction medium and ensuring long-term stability.

Numerous studies have highlighted the excellent reusability of catalysts based on immobilized imidazoles.

A magnetic nanocatalyst with a Cu(II)–Schiff base complex was recycled and reused for four cycles without any decrease in its catalytic activity. researchgate.netresearchgate.net

Another catalyst system was reused for at least seven times without a significant loss of activity. researchgate.netresearchgate.net

A tungsten peroxo complex immobilized on imidazole-functionalized silica could be recycled for consecutive cycles by lowering the temperature post-reaction to re-anchor the active species. researchgate.net

A self-assembled poly(imidazole-palladium) catalyst was reused for Suzuki-Miyaura reactions without loss of catalytic activity. nih.gov

This high degree of reusability makes these catalytic systems economically attractive and environmentally friendly, aligning with the principles of green chemistry.

Environmental Stability and Degradation Pathways

Hydrolytic Stability under Various Environmental Conditions

The primary abiotic degradation pathway for 1-[3-(triethoxysilyl)propyl]-1H-imidazole in aqueous environments is the hydrolysis of its triethoxysilyl group. This process involves the sequential replacement of the three ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH), forming ethanol (B145695) as a by-product and yielding a reactive silanetriol intermediate, 1-[3-(trihydroxy-silyl)propyl]-1H-imidazole. russoindustrial.rusiltech.com

The kinetics of this hydrolysis are complex and highly dependent on several environmental factors. bohrium.com The general mechanism for silane (B1218182) bond formation begins with the hydrolysis of the alkoxysilane. gelest.com This reaction is catalyzed by both acids and bases, with the rate of hydrolysis being slowest at a near-neutral pH, typically around 7. afinitica.comresearchgate.net The rate of hydrolysis for alkoxysilanes generally decreases with the increasing steric bulk of the alkoxy group; for instance, methoxy-silanes hydrolyze approximately 6 to 10 times faster than the corresponding ethoxy-silanes. gelest.comshinetsusilicone-global.comresearchgate.net

The hydrolysis occurs in a stepwise manner, and the rate of displacement of the first alkoxy group is often different from the subsequent ones. gelest.com In acidic conditions, the reaction proceeds via a protonated alkoxysilane intermediate. afinitica.com The presence of water is a critical factor; in contact with sufficient water, the hydrolysis of alkoxysilanes can be substantial within hours. gelest.com The organofunctional group also influences the reaction rate; for example, silanes with amino groups can exhibit intramolecular catalysis, affecting the hydrolysis kinetics. researchgate.net While aminosilanes are noted to be very stable in aqueous solutions, other functional groups can alter reactivity. shinetsusilicone-global.com

Table 1: Factors Influencing Hydrolytic Stability of Alkoxysilanes

FactorInfluence on Hydrolysis RateMechanism/Reason
pH Minimum rate around pH 7; increases in acidic or basic conditions. afinitica.comresearchgate.netAcid or base catalysis of the Si-OR bond cleavage. bohrium.comgelest.com
Alkoxy Group Decreases with increasing steric bulk (e.g., Methoxy > Ethoxy). gelest.comshinetsusilicone-global.comSteric hindrance affects the approach of water to the silicon center. gelest.com
Temperature Increases with higher temperature.Provides the necessary activation energy for the reaction. nih.gov
Water Availability Rate increases with water concentration.Water is a key reactant in the hydrolysis process. researchgate.net
Organofunctional Group Can accelerate or retard the rate.The functional group (e.g., imidazole) can exert electronic or catalytic effects. researchgate.net

Thermal Degradation Mechanisms and Products

Specific thermal degradation studies on this compound are not extensively detailed in the public literature. However, the degradation behavior can be inferred from studies on related organosilanes and imidazole (B134444) compounds. The degradation process is expected to involve two main pathways: decomposition of the propyl-imidazole moiety and pyrolysis of the silane structure.

Imidazole-based ionic liquids are known to undergo thermal decomposition, often in multiple stages, at elevated temperatures. ntnu.nosemanticscholar.orgnih.gov The decomposition temperature and products are highly dependent on the nature of the substituents on the imidazole ring. ntnu.nobibliotekanauki.pl For N-alkylated imidazoles, degradation can be initiated by oxidation on the imidazole ring, potentially leading to ring-opening and the formation of smaller molecules. ntnu.no For other imidazolium (B1220033) compounds, thermal decomposition can produce volatile products such as methyl chloride, butylimidazole, and methylimidazole. ntnu.no

The organosilane portion of the molecule would likely undergo pyrolysis at high temperatures. The pyrolysis of organosilanes can lead to the formation of various products, including polycarbosilane oligomers, which can further pyrolyze to form materials like silicon carbide. royalsocietypublishing.org The initial preparations of related polydimethylsilanes were noted to be heterogeneous materials containing silanol (B1196071) and siloxane groups. The specific products from this compound would depend on the conditions, but could include a mixture of silicon-based ceramics, fragmented imidazole derivatives, and volatile organic compounds.

Photodegradation Studies

Direct photodegradation studies on this compound are limited. However, research on related materials provides insight into its potential behavior under UV irradiation. Organo-functional silanes are frequently used as coupling agents to modify the surfaces of fillers like titanium dioxide (TiO2) in polymer composites to improve their photostability. researchgate.net

In one study, the effect of various silane coupling agents on the photodegradation of polypropylene (B1209903) filled with TiO2 was investigated. The results showed that anchoring an imidazole derivative to the silane coupling agent influenced the degradation rate of the composite material. researchgate.net Another study found that silane coupling agents could delay the photodegradation rate of polylactic acid (PLA) matrix composites. consensus.app Silane coupling agents are also used to modify ZnO nanoparticles to create effective anti-UV films. nih.gov This suggests that the silane portion of the molecule can interact with UV radiation and influence the stability of surrounding materials. While some silane treatments can enhance photostability, others, like 3-chloropropyltrimethoxysilane (B1208415), have been found to promote degradation. researchgate.net The imidazole ring itself can be susceptible to photochemical degradation, although specific pathways for this N-substituted variant are not well-documented. bohrium.com

Potential for Biodegradation and Pathways in Environmental Systems

The biodegradation of this compound is expected to be limited, primarily due to the N-substituted imidazole ring. Studies on various imidazole structures have shown that while the unsubstituted imidazole ring is ultimately biodegradable, N-substituted compounds like N-methylimidazole are generally poorly biodegradable. researchgate.net This resistance is attributed to the N-substitution blocking the enzymatic attack via the urocanase pathway, which is responsible for the degradation of histidine, a naturally occurring imidazole-containing amino acid. researchgate.net

For related imidazolium ionic liquids, the primary biodegradation pathway often begins with the oxidation of the alkyl side chains. nih.gov Research on 1-octyl-3-methylimidazolium, for example, identified degradation pathways involving the oxidation of both the long and short alkyl chains. nih.gov Longer alkyl chains (C6 and C8) tend to make imidazolium compounds more susceptible to microbial decomposition, whereas those with short alkyl chains (≤C6), such as the propyl group in the target compound, show little to no biological decomposition. nih.gov

Therefore, the most likely initial step in the biodegradation of this compound would be the microbial oxidation of the propyl chain. However, complete mineralization is expected to be slow, as the cleavage of the N-substituted imidazole ring is not readily achieved by common environmental microorganisms. nih.gov

Table 2: Predicted Biodegradation Potential of this compound

Molecular MoietyPredicted BiodegradabilityRationale
N-substituted Imidazole Ring PoorN-substitution blocks common enzymatic degradation pathways. researchgate.net The ring is generally recalcitrant. nih.gov
Propyl Linker Limited/SlowInitial site of microbial attack (ω- and β-oxidation), but short chains are less susceptible than long chains. nih.gov
Silyl (B83357) Group Abiotic HydrolysisPrimarily degrades abiotically via hydrolysis to form silanols, which are not readily biodegraded. gelest.com

Formation of Oligomers and Polymers from Hydrolysis and Condensation in Environmental Contexts

In environmental systems where water is present, this compound is highly prone to forming oligomeric and polymeric structures. This process is initiated by the hydrolysis of the triethoxysilyl groups to form reactive silanol (Si-OH) groups, as described in section 8.1. gelest.combohrium.com

These silanol intermediates are generally unstable and readily undergo condensation reactions with each other. gelest.com In a condensation reaction, two silanol groups react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. russoindustrial.ruresearchgate.net This step-growth polymerization leads to the formation of dimers, trimers, and larger oligomers. gelest.com As the reaction proceeds, a cross-linked, three-dimensional polymer network with a siloxane backbone is formed. The extent of this oligomerization and polymerization is influenced by factors such as the concentration of the silane, water availability, and pH. researchgate.net The networking stability for a typical silane can be optimized as the rates of condensation and hydrolysis have minima at different pH values (pH 4 and 7.5, respectively). researchgate.net This process is fundamental to how silane coupling agents function as adhesion promoters and surface modifiers, by forming a durable polymeric film at interfaces. russoindustrial.ru

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 1-[3-(Triethoxysilyl)propyl]-1H-imidazole from reactants, byproducts, and impurities, thereby enabling accurate purity assessment and effective reaction monitoring.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of non-volatile, polar compounds like those containing an imidazole (B134444) group. researchgate.net Due to the basic nature and high polarity of the imidazole moiety, achieving adequate retention on standard C18 columns can be challenging. chromforum.org Method development often involves adjusting mobile phase pH to control the ionization state of the imidazole ring (pKa ≈ 7) or using ion-pairing agents. chromforum.orgnih.gov For instance, at a pH below its pKa, the imidazole will be protonated, and an anionic ion-pairing agent like octanesulfonic acid can be added to the mobile phase to enhance retention on the hydrophobic stationary phase. chromforum.org

Monitoring the synthesis of this compound, often prepared from precursors like (3-chloropropyl)triethoxysilane (B1211364) and imidazole, can be effectively accomplished by tracking the consumption of reactants and the formation of the product peak over time.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. scispace.com this compound, with a boiling point around 340°C, is amenable to GC analysis. This technique is particularly useful for purity assessment, allowing for the separation and identification of volatile impurities. In reaction monitoring, GC can quantify the formation of volatile byproducts, such as the alcohol (ethanol) released during the hydrolysis of the triethoxysilyl group. researchgate.net The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, which is critical for confirming the identity of the target compound and characterizing byproducts. scispace.com

Table 9.1: Typical Chromatographic Conditions for Analysis of Imidazole-Containing Silanes
ParameterHPLCGC-MS
Column C8 or C18, often requiring specific chemistries for polar compounds. nih.govNonpolar silicone oil on a fluorinated hydrocarbon support. google.com
Mobile/Carrier Gas Methanol or Acetonitrile (B52724) with buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer). nih.govInert gas (e.g., Helium, Nitrogen). google.com
Detector UV (typically ~210-220 nm for imidazole ring), MS. nih.govnist.govMass Spectrometer (MS), Flame Ionization Detector (FID).
Key Application Quantifying non-volatile species in solution, reaction monitoring.Purity analysis, identification of volatile impurities and byproducts. scispace.com
Sample Preparation Dissolution in a suitable solvent compatible with the mobile phase.Often requires derivatization for less volatile silanes; direct injection for sufficiently volatile compounds.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy) in Solution and Solid State

Spectroscopic techniques provide rapid and non-destructive methods for quantifying this compound.

UV-Vis Spectroscopy: In solution, quantification using UV-Vis spectroscopy is based on the Beer-Lambert law. The imidazole ring within the molecule exhibits a characteristic UV absorbance. The parent 1H-Imidazole shows a strong absorption maximum around 210 nm. nist.gov This allows for the determination of the compound's concentration in a solution by measuring its absorbance at this wavelength, provided no other components in the mixture absorb significantly in the same region.

Solid-State Quantification: When this compound is immobilized on a surface, such as in the functionalization of silica (B1680970) or metal oxides, solid-state techniques are required for quantification. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can identify and quantify the elemental composition of the top few nanometers of a material. acs.org By analyzing the Si 2p, N 1s, C 1s, and O 1s core-level spectra, the presence and relative amount of the silane (B1218182) on the substrate can be determined. acs.org Total Reflection X-ray Fluorescence (TXRF) is another method used for the absolute quantification of surface functional groups by using an intrinsic heteroatom like nitrogen as a marker. acs.orgacs.org Fourier-transform infrared spectroscopy (FTIR) can also be used to characterize the immobilized silane by identifying characteristic vibrational bands, such as those for Si-O-C and Si-O-Si bonds, which form upon hydrolysis and condensation. mdpi.com

Table 9.2: Spectroscopic Data for Characterization
TechniqueAnalyte/FeatureCharacteristic Signal/RegionApplication
UV-Vis Imidazole RingAbsorbance maximum ~210 nm. nist.govQuantification in solution.
FTIR Si-O-C, Si-O-Si bonds~1150-1200 cm⁻¹ and ~670 cm⁻¹. mdpi.comConfirmation of hydrolysis and condensation on surfaces.
XPS N 1s, Si 2pBinding energies specific to the chemical environment.Surface quantification and chemical state analysis. acs.org
TXRF Nitrogen (N Kα line)Characteristic fluorescence line.Absolute, reference-free quantification of surface density. acs.org

Electrochemical Detection Methods for Sensing Applications

The imidazole moiety of this compound makes it a valuable component in the development of electrochemical sensors. The nitrogen atoms in the imidazole ring can act as electron donors and coordinate with metal ions, making them suitable for sensing applications. researchgate.netrsc.org

When immobilized on an electrode surface, for example, by co-polymerizing with other materials or through direct silanization of an oxide-coated electrode, the compound can create a functional interface for detecting specific analytes. Materials like silsesquioxanes functionalized with imidazole groups have been successfully used in electrochemical sensing. mdpi.com The detection mechanism often involves a change in an electrochemical signal (e.g., current or potential) upon the binding of the target analyte to the imidazole-functionalized surface. Imidazole-based sensors have been developed for detecting volatile organic compounds like formaldehyde (B43269) and benzene (B151609), as well as various metal ions. rsc.orgnih.gov

Table 9.3: Electrochemical Sensing Applications Based on Imidazole Functionality
Sensor TypeTarget AnalytePrincipleReference Finding
Ionogel Sensor Benzene, FormaldehydeChange in resistance upon exposure to volatile organic compounds. nih.govExhibited high sensitivity to benzene with a limit of detection of 47 ppb. nih.gov
Fluorescence Sensor Silver Ions (Ag⁺)"Turn-off" fluorescence upon binding of Ag⁺ to the imidazole framework. rsc.orgAchieved a detection limit of 4.591 × 10⁻⁸ mol L⁻¹. rsc.org
Modified Electrode Heavy MetalsCoordination of metal ions with imidazole groups on the electrode surface. mdpi.comImidazole-functionalized silsesquioxanes are effective for heavy metal adsorption and sensing. mdpi.com
Biimidazole-based Sensor Explosives (TNBI)Electrochemical reduction of the analyte on a modified electrode surface. mostwiedzy.plAchieved a low limit of detection (0.52 ppm) for the explosive compound. mostwiedzy.pl

Hyphenated Techniques for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures involving this compound. chemijournal.comijnrd.org These mixtures can arise from its synthesis, subsequent hydrolysis and polymerization reactions, or its use in composite materials. researchgate.net

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful hyphenated techniques in this context. nih.gov They provide separation of complex mixtures into individual components, which are then identified by the mass spectrometer. researchgate.net This is crucial for analyzing the reaction products of silanization, which can include not only the desired monomer but also various oligomers and polymers formed through the hydrolysis and condensation of the triethoxysilyl groups. researchgate.net LC-MS is particularly advantageous for analyzing less volatile oligomeric species that are not suitable for GC. nih.gov

Other Hyphenated Methods: Techniques like LC-NMR, which couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy, can provide even more detailed structural information about unknown impurities or reaction byproducts without the need for isolation. nih.gov Pyrolysis-GC/FT-IR is another specialized technique where a material is heated to decomposition (pyrolysis), and the resulting fragments are separated by GC and identified by FTIR, which can be used to identify the silane agent on a treated substrate. researchgate.net

Table 9.4: Application of Hyphenated Techniques in Silane Analysis
TechniqueSeparation MethodDetection MethodApplication in Silane Research
GC-MS Gas ChromatographyMass SpectrometryIdentification of volatile reactants, products, and byproducts in synthesis mixtures. scispace.com
LC-MS Liquid ChromatographyMass SpectrometryAnalysis of non-volatile oligomers and polymers from hydrolysis/condensation; quality control. nih.gov
Py-GC/FT-IR Pyrolysis-Gas ChromatographyFourier-Transform Infrared SpectroscopyQualitative identification of silane coupling agents on treated surfaces like glass fibers. researchgate.net
LC-NMR Liquid ChromatographyNuclear Magnetic ResonanceDetailed structural elucidation of unknown impurities and complex reaction products in mixtures. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Functionalization Strategies for Enhanced Properties

The development of efficient and scalable synthetic methodologies for 1-[3-(Triethoxysilyl)propyl]-1H-imidazole and its derivatives is a primary research focus. A practical and effective method for synthesizing the related compound, 1-[3-(trimethoxysilyl)propyl]-1H-imidazole, involves the alkylation of sodium imidazolyl with (3-chloropropyl)trimethoxysilane in toluene (B28343), achieving a high yield of 82%. researchgate.netrjsocmed.com This approach provides a foundation for exploring variations in reaction conditions, catalysts, and starting materials to optimize yield, purity, and cost-effectiveness for the triethoxy variant as well.

Functionalization strategies are being actively investigated to tailor the properties of materials modified with this silane (B1218182). One such strategy involves the quaternization of the imidazole (B134444) ring to form imidazolium (B1220033) salts. researchgate.net These ionic liquid-like structures can be covalently immobilized onto surfaces, such as silica (B1680970), creating materials with unique properties for applications like heterogeneous catalysis and sol-gel materials. researchgate.netresearchgate.net For instance, silica nanoparticles have been successfully modified by first treating them with 3-chloropropyltrimethoxysilane (B1208415) and N-(3-trimethoxysilylpropyl)imidazole, followed by a nucleophilic substitution to couple the components. researchgate.netresearchgate.net This method has been shown to be more efficient for interfacing nanoparticles compared to using a bis(trialkoxysilyl)-substituted imidazolium iodide to link them. researchgate.netresearchgate.net

Further functionalization can be achieved by introducing other chemical groups to the imidazole ring or the propyl chain, opening up possibilities for creating materials with enhanced thermal stability, mechanical performance, and specific surface properties. researchgate.net Research into these areas aims to expand the utility of this compound in advanced composites and functional coatings.

Advanced Computational Approaches for Predictive Material Design and Reaction Optimization

Computational modeling is an increasingly powerful tool for accelerating the design and development of new materials. While specific computational studies on this compound are not yet widely published, the application of techniques like Density Functional Theory (DFT) to similar imidazole-containing compounds demonstrates the potential of this approach. For example, DFT studies have been used to investigate the properties and reaction mechanisms of benzimidazole (B57391) derivatives, providing insights that can guide the synthesis of new compounds with desired characteristics. mdpi.com

Future research will likely involve the use of computational methods to:

Predict the adsorption behavior of this compound on various substrates.

Simulate the mechanical and thermal properties of composites containing this silane.

Optimize reaction conditions for its synthesis and functionalization to improve yields and reduce byproducts.

Screen potential applications by modeling its interaction with other molecules and materials.

These computational approaches will enable a more rational design of materials based on this versatile silane, reducing the need for extensive trial-and-error experimentation.

Integration of this compound into Smart Materials and Responsive Systems

The dual functionality of this compound makes it an excellent candidate for the development of smart materials and responsive systems. The triethoxysilyl group allows for covalent bonding to inorganic substrates, while the imidazole group can respond to external stimuli such as pH, temperature, or the presence of specific ions.

Emerging applications in this area include:

Stimuli-Responsive Surfaces: Surfaces modified with this silane could exhibit changes in wettability or adhesion in response to environmental triggers.

Controlled Release Systems: The imidazole moiety can act as a gatekeeper in porous materials, controlling the release of encapsulated molecules.

Sensors: The ability of the imidazole ring to coordinate with metal ions can be harnessed to create sensors for detecting specific analytes. researchgate.net

Self-Healing Materials: The reversible nature of the interactions involving the imidazole group could be exploited in the design of self-healing polymers and composites.

Research in this area is focused on understanding and controlling the responsive behavior of materials functionalized with this compound to create sophisticated devices and systems.

Interdisciplinary Research Avenues with Niche Fields

The unique properties of this compound are opening up research opportunities at the intersection of materials science and other disciplines. The imidazole ring is a key structural motif in many biologically active molecules and has been investigated for its potential in medicinal applications, including anticancer, antibacterial, and antifungal agents. nih.gov This raises the possibility of using this compound to create biocompatible materials for medical devices, drug delivery systems, and bioactive coatings.

Other niche fields where this compound could find application include:

Biocatalysis: Immobilization of enzymes onto surfaces modified with this silane could lead to more stable and reusable biocatalysts.

Corrosion Inhibition: The imidazole group is known to be an effective corrosion inhibitor for various metals, suggesting that coatings based on this silane could provide enhanced protection.

Electronics: The potential for creating well-defined monolayers on semiconductor surfaces could be explored for applications in microelectronics.

Interdisciplinary collaborations will be crucial for fully exploring these exciting new research avenues.

Addressing Challenges in Scalability and Sustainability of Synthesis and Application

For this compound to be widely adopted in industrial applications, challenges related to the scalability and sustainability of its synthesis and use must be addressed. While "practical" synthetic methods have been reported, further research is needed to develop processes that are both economically viable and environmentally friendly. researchgate.netrjsocmed.com This includes exploring the use of greener solvents, reducing energy consumption, and minimizing waste generation.

The development of eco-friendly synthesis methods for related benzimidazole derivatives, such as using nano-ZnO catalysts, provides a promising direction for future research. mdpi.com These methods often offer advantages such as higher yields, shorter reaction times, and the use of recyclable catalysts. mdpi.com

Furthermore, the long-term stability and environmental impact of materials containing this silane need to be carefully evaluated. Research into the lifecycle of these materials, from production to disposal or recycling, will be essential for ensuring their sustainable application. Addressing these challenges will be key to realizing the full commercial potential of this compound.

Q & A

Q. Q1. What are the established synthetic routes for 1-[3-(Triethoxysilyl)propyl]-1H-imidazole, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via nucleophilic substitution. A common method involves reacting imidazole with 3-chloropropyltriethoxysilane in the presence of a base (e.g., NaH) in anhydrous toluene under a nitrogen atmosphere . Key considerations:

  • Base selection : Strong bases like NaH ensure deprotonation of imidazole, enhancing nucleophilicity.
  • Solvent : Toluene minimizes side reactions (e.g., hydrolysis of triethoxysilyl groups).
  • Temperature : Reactions are often conducted at reflux (≈110°C) to accelerate kinetics.
    Yield optimization (typically 70–85%) requires strict anhydrous conditions due to the air sensitivity of both reactants and products .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the silyl-propyl linkage (e.g., δ ~0.6 ppm for Si-CH2_2, δ ~3.8 ppm for OCH2_2CH3_3) and imidazole proton environments .
  • FT-IR : Peaks at 1080–1120 cm1^{-1} confirm Si-O-C bonds, while N-H stretching (≈3150 cm1^{-1}) indicates imidazole integrity .
  • Elemental analysis : Validates stoichiometry (C11_{11}H22_{22}N2_2O3_3Si) with deviations <0.3% .

Advanced Functionalization and Applications

Q. Q3. How can this compound be functionalized to create hybrid materials for catalytic applications?

Answer: The triethoxysilyl group enables covalent anchoring to silica-based supports. Example:

  • Sulfonation : React with 1,3-propane sultone to introduce sulfonic acid groups, creating a Brønsted acid catalyst. This modifies mesoporous silica (e.g., SBA-15) for acid-catalyzed reactions (e.g., esterification) .
  • Ionic liquid hybrids : Quaternize the imidazole nitrogen with alkyl halides, then immobilize on silica for CO2_2 capture or extraction solvents .

Q. Q4. What role does this compound play in designing pH-responsive polymers?

Answer: The imidazole moiety acts as a pH-sensitive unit. When grafted onto polymers (e.g., polyaspartamide), it enables reversible protonation/deprotonation, altering hydrophilicity. Applications include:

  • Drug delivery : Swelling transitions at physiological pH (≈6.5–7.4) control release kinetics.
  • Membrane science : Tunable pore size in response to pH for filtration systems .

Stability and Reactivity

Q. Q5. What are the critical storage and handling protocols for this compound?

Answer:

  • Air sensitivity : Store under inert gas (N2_2 or Ar) to prevent hydrolysis of Si-O bonds.
  • Moisture control : Use desiccants (e.g., molecular sieves) and avoid aqueous solvents.
  • Temperature : Long-term stability requires storage at 2–8°C; decomposition occurs >40°C .

Q. Q6. How does the triethoxysilyl group influence reactivity in sol-gel processes?

Answer: The Si(OEt)3_3 group undergoes hydrolysis-condensation to form siloxane networks. Factors affecting reactivity:

  • Catalyst : Acidic (e.g., HCl) or basic (e.g., NH4_4OH) conditions control gelation kinetics.
  • Solvent polarity : Polar solvents (e.g., ethanol) accelerate hydrolysis but may destabilize imidazole .

Data Contradictions and Resolution

Q. Q7. How can researchers reconcile discrepancies in reported catalytic efficiencies of hybrid materials derived from this compound?

Answer: Variations in catalytic activity often stem from:

  • Support morphology : Pore size (e.g., SBA-15 vs. MCM-41) affects substrate diffusion.
  • Functionalization density : Overcrowding reduces accessibility; quantify via TGA or elemental mapping .
  • Characterization gaps : Use combined BET, XPS, and TEM to correlate structure-activity relationships.

Computational and Mechanistic Insights

Q. Q8. What computational methods are used to predict the interaction of this compound with biological targets?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., cytochrome P450).
  • MD simulations : GROMACS assesses stability of imidazole-silica hybrids in aqueous environments .
  • DFT calculations : Gaussian 09 optimizes geometries and calculates charge distribution for reactivity predictions .

Advanced Methodological Challenges

Q. Q9. What strategies mitigate side reactions during the synthesis of imidazole-silica hybrids?

Answer:

  • Protection/deprotection : Temporarily block reactive sites (e.g., silylation of hydroxyl groups on silica).
  • Stepwise functionalization : First anchor the silyl group, then modify the imidazole ring .
  • Kinetic control : Lower reaction temperatures (≈25°C) reduce oligomerization of siloxanes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.